(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Catalog No.
S714137
CAS No.
28334-73-8
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-...

CAS Number

28334-73-8

Product Name

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

IUPAC Name

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

YXXMEXYAHMBYIU-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is characterized by a unique combination of functional groups that contribute to its properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the acetamido group enhances its potential for biological activity, making it a subject of interest in pharmaceutical research .

  • Mild irritant: The molecule might cause skin or eye irritation upon contact [].
  • Dust hazard: If present in powder form, inhalation may irritate the respiratory tract [].

Always handle unknown chemicals with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood when appropriate [].

Typical for amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
  • Esterification: It can react with alcohols to form esters, which are often used in drug formulation.
  • Peptide Bond Formation: The acetamido functionality allows for coupling with other amino acids to form peptides.

The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid typically involves multi-step organic synthesis techniques:

  • Protection of Amino Groups: The initial step involves protecting the amine with a tert-butoxycarbonyl group.
  • Formation of Acetamido Group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
  • Final Coupling Reaction: The last step often involves coupling with other amino acids or derivatives to complete the synthesis.

Interaction studies focus on how (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid interacts with biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid. These include:

Compound NameCAS NumberUnique Features
L-Alanine56-41-7Simple structure; non-protected amino acid
N-Boc-L-Valine1445-85-6Valine derivative; also features a Boc group
(S)-2-Amino-3-methylbutanoic acid1741-83-7Lacks protective groups; simpler analog

Uniqueness

The uniqueness of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid lies in its combination of a Boc-protected amine and an acetamido group, which positions it as a versatile intermediate in peptide synthesis compared to simpler amino acids or derivatives lacking such functional complexity.

XLogP3

0.7

Sequence

GV

Wikipedia

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Dates

Modify: 2023-08-15

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